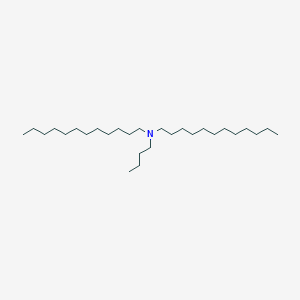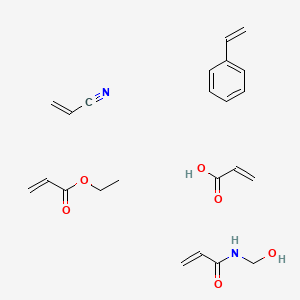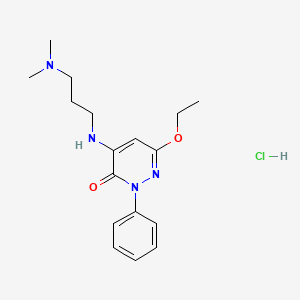
3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its pyridazinone core, which is substituted with a dimethylamino propyl group, an ethoxy group, and a phenyl group. The monohydrochloride form indicates the presence of a hydrochloride salt, which enhances its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Substitution Reactions: The introduction of the dimethylamino propyl group, ethoxy group, and phenyl group is achieved through substitution reactions. These reactions often require specific catalysts and conditions to ensure selectivity and yield.
Formation of the Hydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the monohydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in disease progression or activate receptors that trigger therapeutic responses.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-propylamine: A related compound with similar structural features and applications.
3,3’-Iminobis(N,N-dimethylpropylamine): Another compound with comparable chemical properties and uses.
Uniqueness
3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its monohydrochloride form enhances its solubility and stability, making it more suitable for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
52207-87-1 |
|---|---|
Fórmula molecular |
C17H25ClN4O2 |
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
4-[3-(dimethylamino)propylamino]-6-ethoxy-2-phenylpyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C17H24N4O2.ClH/c1-4-23-16-13-15(18-11-8-12-20(2)3)17(22)21(19-16)14-9-6-5-7-10-14;/h5-7,9-10,13,18H,4,8,11-12H2,1-3H3;1H |
Clave InChI |
GIPWHKKLBZNUQS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NN(C(=O)C(=C1)NCCCN(C)C)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


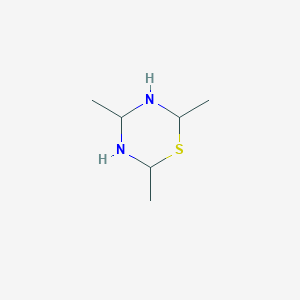


![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)
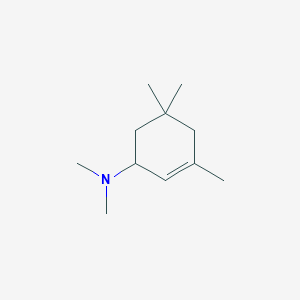
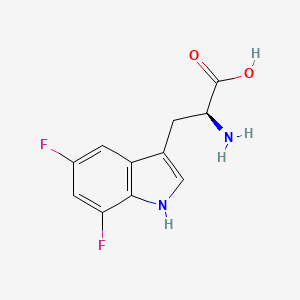
![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)


![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)

